2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, a piperidinyl group attached to the carbonyl carbon, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine-3-carboxamide, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amidation: The brominated intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethylamine under appropriate conditions to form the desired product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidinyl group can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Substitution: Formation of substituted pyridine carboxamides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide
- 2-fluoro-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide
- 2-iodo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide
Uniqueness
2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-bromo-N-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-12-10(5-4-6-15-12)13(19)16-9-11(18)17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVLZWQZXLCZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)C2=C(N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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